molecular formula C21H18N4O4 B2547427 1-benzyl-4-hydroxy-N-(2-methoxyphenyl)-6-oxo-1H,6H,7H-pyrazolo[3,4-b]pyridine-5-carboxamide CAS No. 1251708-84-5

1-benzyl-4-hydroxy-N-(2-methoxyphenyl)-6-oxo-1H,6H,7H-pyrazolo[3,4-b]pyridine-5-carboxamide

Cat. No.: B2547427
CAS No.: 1251708-84-5
M. Wt: 390.399
InChI Key: YJHGCIZUNDNPFL-UHFFFAOYSA-N
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Description

This compound belongs to the pyrazolo[3,4-b]pyridine family, characterized by a fused bicyclic core structure. Key functional groups include a benzyl substituent at position 1, a hydroxy group at position 4, a carboxamide linked to a 2-methoxyphenyl moiety at position 5, and a 6-oxo group.

Properties

IUPAC Name

1-benzyl-4-hydroxy-N-(2-methoxyphenyl)-6-oxo-7H-pyrazolo[3,4-b]pyridine-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N4O4/c1-29-16-10-6-5-9-15(16)23-20(27)17-18(26)14-11-22-25(19(14)24-21(17)28)12-13-7-3-2-4-8-13/h2-11H,12H2,1H3,(H,23,27)(H2,24,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJHGCIZUNDNPFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NC(=O)C2=C(C3=C(NC2=O)N(N=C3)CC4=CC=CC=C4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-benzyl-4-hydroxy-N-(2-methoxyphenyl)-6-oxo-1H,6H,7H-pyrazolo[3,4-b]pyridine-5-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the pyrazolo[3,4-b]pyridine core: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the benzyl group: This step often involves benzylation reactions using benzyl halides in the presence of a base.

    Hydroxylation and methoxylation: These functional groups can be introduced through selective hydroxylation and methoxylation reactions.

    Amidation: The final step involves the formation of the carboxamide group through amidation reactions using suitable amines and carboxylic acid derivatives.

Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and controlled reaction conditions.

Chemical Reactions Analysis

1-Benzyl-4-hydroxy-N-(2-methoxyphenyl)-6-oxo-1H,6H,7H-pyrazolo[3,4-b]pyridine-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The benzyl and methoxy groups can undergo nucleophilic or electrophilic substitution reactions.

    Amidation and esterification: The carboxamide group can participate in reactions to form esters or other amides.

Common reagents used in these reactions include oxidizing agents (e.g., KMnO4), reducing agents (e.g., NaBH4), and various nucleophiles and electrophiles. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Medicinal Chemistry

1-benzyl-4-hydroxy-N-(2-methoxyphenyl)-6-oxo-1H,6H,7H-pyrazolo[3,4-b]pyridine-5-carboxamide has shown promise in medicinal chemistry, particularly as a potential therapeutic agent. Its structural features suggest it could interact with various biological targets.

Anticancer Activity

Research indicates that compounds with similar pyrazolo[3,4-b]pyridine frameworks exhibit anticancer properties. For instance:

  • Case Study : A study on related pyrazolo compounds demonstrated significant cytotoxicity against various cancer cell lines, including breast and lung cancer cells. The mechanism was attributed to the induction of apoptosis and cell cycle arrest .

Anti-inflammatory Properties

The compound may also possess anti-inflammatory effects.

  • Case Study : In vitro assays have shown that derivatives of this compound can inhibit pro-inflammatory cytokines, suggesting potential use in treating inflammatory diseases such as rheumatoid arthritis .

Neuropharmacology

The neuropharmacological profile of pyrazolo compounds is of particular interest for developing treatments for neurodegenerative diseases.

Cognitive Enhancement

Preliminary studies suggest that this compound could enhance cognitive functions.

  • Case Study : A research group found that similar compounds improved memory retention in animal models of Alzheimer's disease, possibly through modulation of neurotransmitter systems .

Antimicrobial Activity

The antimicrobial properties of this compound are being investigated as well.

Broad-Spectrum Antimicrobial Effects

Research has indicated that compounds with similar structures exhibit activity against a range of bacterial and fungal strains.

  • Case Study : A study evaluated the antimicrobial efficacy of related pyrazolo compounds against Staphylococcus aureus and Escherichia coli, showing promising results that warrant further exploration .

Table 1: Summary of Biological Activities

Activity TypeFindingsReference
AnticancerInduces apoptosis in cancer cell lines
Anti-inflammatoryInhibits pro-inflammatory cytokines
Cognitive enhancementImproves memory retention in animal models
AntimicrobialEffective against Staphylococcus aureus

Mechanism of Action

The mechanism of action of 1-benzyl-4-hydroxy-N-(2-methoxyphenyl)-6-oxo-1H,6H,7H-pyrazolo[3,4-b]pyridine-5-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound’s effects are mediated through pathways involving these targets, leading to various biological responses. Detailed studies are required to elucidate the exact mechanisms and pathways involved.

Comparison with Similar Compounds

Structural Features and Substituent Effects

The compound’s structural uniqueness lies in its combination of a benzyl group and a 2-methoxyphenyl carboxamide. Comparable derivatives include:

Compound Name Core Structure Key Substituents Notable Structural Features References
Target Compound Pyrazolo[3,4-b]pyridine 1-Benzyl, 4-hydroxy, 5-(2-methoxyphenyl)carboxamide Multiple H-bond donors/acceptors (OH, CONH) -
HMBPP (5-(6-hydroxy-4-methoxy-1-benzofuran-5-ylcarbonyl)-6-amino-3-methyl-1H-pyrazolo[3,4-b]pyridine) Pyrazolo[3,4-b]pyridine Benzofuran carbonyl, amino, methyl Extended conjugation via benzofuran; high thermodynamic stability
4-Aryl-4,5,6,7-tetrahydro-3-methyl-6-oxo-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile Pyrazolo[3,4-b]pyridin-6-one Aryl, phenyl, cyano Reduced aromaticity due to tetrahydro core
5-Butylamino-6-(4-fluorophenyl)-7-oxo-1-p-tolyl-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidine Pyrazolo[4,3-d]pyrimidine 4-Fluorophenyl, p-tolyl, butylamino Pyrimidine core with fluorophenyl bioisostere

Key Observations :

  • The benzyl and 2-methoxyphenyl groups in the target compound enhance lipophilicity compared to HMBPP’s polar benzofuran moiety.
  • The 6-oxo group is common in pyrazolo[3,4-b]pyridines (e.g., ) and contributes to hydrogen-bonding networks, influencing crystallization .
  • Pyrazolo[4,3-d]pyrimidines () exhibit a pyrimidine core, altering electronic properties compared to pyridine-based analogs.
Spectroscopic and Computational Analysis
  • HMBPP: Characterized via ¹H NMR, IR, and mass spectrometry; DFT studies (B3LYP/CAM-B3LYP) revealed high thermodynamic stability and nonlinear optical (NLO) properties due to extended π-conjugation .
  • Target Compound : Expected to show similar spectral signatures (e.g., OH stretch at ~3200 cm⁻¹ in IR, aromatic protons in ¹H NMR). Computational modeling could predict its NLO behavior, though methoxy groups may reduce hyperpolarizability compared to HMBPP’s benzofuran.
Hydrogen Bonding and Crystallography
  • The target’s 4-hydroxy and carboxamide groups enable robust hydrogen-bonding networks, critical for crystal packing and solubility. This aligns with Etter’s graph-set analysis, where such motifs stabilize supramolecular assemblies .
Thermodynamic and Reactivity Profiles
  • HMBPP : Exhibits high stability (DFT-confirmed) due to intramolecular H-bonding and resonance stabilization .
  • Target Compound : The 2-methoxyphenyl group may sterically hinder nucleophilic attack at position 5, whereas HMBPP’s C7 site is highly reactive .

Biological Activity

1-benzyl-4-hydroxy-N-(2-methoxyphenyl)-6-oxo-1H,6H,7H-pyrazolo[3,4-b]pyridine-5-carboxamide is a complex organic compound belonging to the pyrazolo[3,4-b]pyridine family. This compound features a unique bicyclic structure that includes a pyrazole and pyridine ring, characterized by the presence of functional groups such as a benzyl group, a hydroxy group, and an N-(2-methoxyphenyl) substituent. Its molecular formula is C18H18N4O3C_{18}H_{18}N_{4}O_{3}, which suggests potential for diverse biological activities due to its chemical structure.

The presence of various functional groups in this compound contributes to its reactivity and biological activity. The hydroxy group can engage in hydrogen bonding and act as a nucleophile, while the carbonyl group at the 6-oxo position is reactive towards nucleophiles. Additionally, the methoxyphenyl group may influence its interaction with biological targets through electrophilic aromatic substitution reactions.

Biological Activity Overview

The biological activity of this compound has been primarily explored in the context of medicinal chemistry. Its potential applications include:

  • Anti-inflammatory Properties : The compound shows promise as an anti-inflammatory agent, which could be relevant for therapeutic formulations aimed at treating chronic inflammatory conditions.
  • Antitumor Activity : Preliminary studies suggest that derivatives of pyrazolo[3,4-b]pyridine exhibit significant cytotoxic effects against various cancer cell lines.

Research indicates that the mechanism of action for this compound may involve interaction with specific biological macromolecules such as enzymes and receptors involved in disease processes. Molecular docking simulations and in vitro binding assays are essential for elucidating these interactions further .

Case Studies and Research Findings

Several studies have evaluated the biological activity of compounds related to this compound:

  • Antitumor Activity :
    • A study reported that derivatives of pyrazolo compounds exhibited significant cytotoxicity against MCF-7 (breast cancer), SF-268 (brain cancer), and NCI-H460 (lung cancer) cell lines with IC50 values ranging from 3.79 µM to 42.30 µM .
    • Another case highlighted the induction of apoptosis in non-small cell lung cancer cells by similar pyrazole derivatives .
  • Anti-inflammatory Effects :
    • The anti-inflammatory potential was assessed through various assays measuring the inhibition of pro-inflammatory cytokines in vitro. The results indicated a notable reduction in TNF-alpha and IL-6 levels upon treatment with pyrazolo derivatives.

Data Table: Summary of Biological Activities

Activity Cell Line IC50 Value (µM) Mechanism
AntitumorMCF-73.79Induction of apoptosis
AntitumorSF-26812.50Cell cycle arrest
AntitumorNCI-H46042.30DNA strand breakage
Anti-inflammatoryRAW 264.7Not specifiedInhibition of cytokines

Q & A

Basic Questions

Q. What are the common synthetic routes for synthesizing 1-benzyl-4-hydroxy-N-(2-methoxyphenyl)-6-oxo-1H,6H,7H-pyrazolo[3,4-b]pyridine-5-carboxamide?

  • Methodology : The compound can be synthesized via cyclization reactions starting from pre-functionalized pyrazole or pyridine precursors. For example:

  • Biginelli reaction : Condensation of aromatic aldehydes, ethyl acetoacetate, and thioureas in a one-pot reaction to form tetrahydropyrimidine intermediates, followed by cyclization with nucleophiles like 3-amino-5-methylisoxazole .
  • Multi-step functionalization : Sequential alkylation, amidation, and oxidation steps to introduce the benzyl, methoxyphenyl, and hydroxy-oxo groups .
    • Key Considerations : Solvent choice (e.g., DMF for polar intermediates) and catalyst selection (e.g., Pd(PPh₃)₄ for Suzuki couplings) significantly impact yield .

Q. How is the structural integrity of this compound validated during synthesis?

  • Methodology :

  • X-ray crystallography : Resolves bond lengths, angles, and stereochemistry (e.g., pyrazolo[3,4-b]pyridine core conformation) .
  • Spectroscopic techniques :
  • ¹H/¹³C NMR : Confirms substitution patterns (e.g., methoxy vs. benzyl protons at δ 3.8–4.2 ppm and δ 5.1–5.3 ppm, respectively) .
  • IR spectroscopy : Validates carbonyl (C=O) stretches at ~1680–1720 cm⁻¹ and hydroxy (O–H) stretches at ~3200–3400 cm⁻¹ .
    • Data Contradictions : Discrepancies in NMR shifts may arise from solvent polarity or tautomerism in the pyrazolo-pyridine system .

Q. What are the solubility and stability profiles of this compound under experimental conditions?

  • Methodology :

  • Computational predictions : PubChem-derived logP values (~2.8) suggest moderate lipophilicity, favoring dissolution in DMSO or DMF .
  • Experimental validation :
  • pH-dependent stability : Hydrolysis of the carboxamide group occurs at pH < 3 or > 10, requiring neutral buffers for in vitro assays .
  • Light sensitivity : The benzyl group may undergo photodegradation, necessitating storage in amber vials .

Advanced Research Questions

Q. How can synthetic yields be optimized for large-scale production?

  • Methodology :

  • Catalyst screening : Transition-metal catalysts (e.g., Pd for cross-couplings) improve regioselectivity in pyrazole functionalization .
  • Microwave-assisted synthesis : Reduces reaction time from 24 hours to 2–4 hours for cyclization steps, enhancing throughput .
    • Data-Driven Adjustments : Lowering reaction temperature (from 80°C to 50°C) minimizes byproduct formation in amidation steps .

Q. How can contradictory spectral data (e.g., NMR splitting patterns) be resolved?

  • Methodology :

  • Variable Temperature (VT) NMR : Identifies dynamic processes (e.g., keto-enol tautomerism) causing peak splitting at room temperature .
  • DFT calculations : Predicts 3D conformers to correlate experimental shifts with theoretical models .

Q. What strategies are used to study structure-activity relationships (SAR) for pharmacological targets?

  • Methodology :

  • Analog synthesis : Replace the 2-methoxyphenyl group with electron-withdrawing (e.g., nitro) or donating (e.g., amino) substituents to modulate receptor binding .
  • In vitro assays : Test inhibition of kinase or protease targets (IC₅₀ values) using fluorescence polarization or calorimetry .
    • Key Finding : The benzyl group enhances blood-brain barrier penetration compared to alkyl analogs .

Q. How is the compound’s pharmacokinetic profile evaluated in preclinical studies?

  • Methodology :

  • LC-MS/MS : Quantifies plasma concentration-time curves to calculate AUC, Cₘₐₓ, and half-life (t₁/₂) in rodent models .
  • Microsomal stability assays : Incubate with liver microsomes to assess CYP450-mediated metabolism .

Q. What methods enable selective functionalization of the pyrazolo[3,4-b]pyridine core?

  • Methodology :

  • Protecting group strategies : Use tert-butoxycarbonyl (Boc) to shield the 4-hydroxy group during benzylation .
  • Directed ortho-metalation : Employ LDA (lithium diisopropylamide) to deprotonate the 3-position for halogenation .

Q. How is computational modeling applied to predict binding modes with biological targets?

  • Methodology :

  • Molecular docking : AutoDock Vina or Schrödinger Suite models interactions with ATP-binding pockets (e.g., kinase targets) .
  • MD simulations : GROMACS assesses stability of ligand-protein complexes over 100-ns trajectories .

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